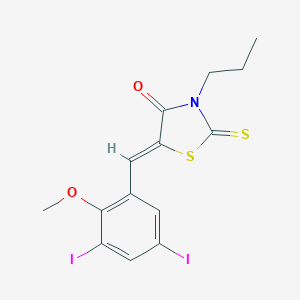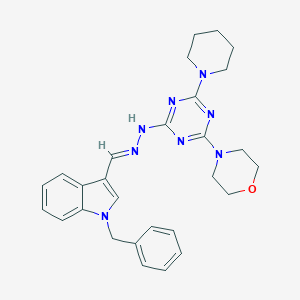
5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one, also known as DIBO, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DIBO is a yellow crystalline solid that is soluble in organic solvents such as chloroform, dichloromethane, and acetone.
Applications De Recherche Scientifique
5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antiviral, anticancer, and antibacterial activities. 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been found to be effective against a wide range of viruses, including HIV, herpes simplex virus, and influenza virus. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been found to have antibacterial activity against both gram-positive and gram-negative bacteria.
Mécanisme D'action
The mechanism of action of 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of viral reverse transcriptase and DNA polymerase enzymes. 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. The antibacterial activity of 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the replication of HIV in human T cells and to reduce the levels of viral RNA in infected cells. 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has also been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. Additionally, 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is its broad spectrum of activity against viruses, bacteria, and cancer cells. It is also relatively easy to synthesize and has a high yield. However, 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has some limitations for lab experiments. It is highly reactive and sensitive to light, which can make it difficult to handle. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one derivatives with improved activity and selectivity against specific viruses, bacteria, and cancer cells. Another area of focus is the investigation of the mechanism of action of 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one, which could lead to the development of new therapies for viral infections and cancer. Additionally, the use of 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one as a building block for the synthesis of novel materials with unique properties is an exciting area of research.
Méthodes De Synthèse
The synthesis of 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction between 3,5-diiodo-2-hydroxybenzaldehyde and 3-propyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent such as methanol or ethanol at room temperature, and the product is isolated by filtration and recrystallization. The yield of 5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is typically around 60-70%.
Propriétés
Nom du produit |
5-(3,5-Diiodo-2-methoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C14H13I2NO2S2 |
Poids moléculaire |
545.2 g/mol |
Nom IUPAC |
(5Z)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H13I2NO2S2/c1-3-4-17-13(18)11(21-14(17)20)6-8-5-9(15)7-10(16)12(8)19-2/h5-7H,3-4H2,1-2H3/b11-6- |
Clé InChI |
OOCKFRJPUOGAHP-WDZFZDKYSA-N |
SMILES isomérique |
CCCN1C(=O)/C(=C/C2=C(C(=CC(=C2)I)I)OC)/SC1=S |
SMILES |
CCCN1C(=O)C(=CC2=CC(=CC(=C2OC)I)I)SC1=S |
SMILES canonique |
CCCN1C(=O)C(=CC2=C(C(=CC(=C2)I)I)OC)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl {[6-({2-[(4-phenyl-1-piperazinyl)carbonyl]benzoyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetate](/img/structure/B301558.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-phenyl-1-piperazinyl)carbonyl]benzamide](/img/structure/B301559.png)

![2-[(2E)-1-methyl-2-(thiophen-2-ylmethylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B301562.png)
![N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B301564.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B301565.png)
![2-{4-[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}-6-nitro-1,3-benzothiazole](/img/structure/B301566.png)
![4-chloro-3-(5-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B301567.png)
![4-[(4-{[3-Cyclohexyl-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B301568.png)
![(2Z,5E)-3-cyclohexyl-5-{2,3-dibromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301569.png)
![3-Cyclohexyl-2-(cyclohexylimino)-5-{4-[(4-iodobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one](/img/structure/B301570.png)
![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-adamantanecarboxamide](/img/structure/B301571.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B301573.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B301576.png)